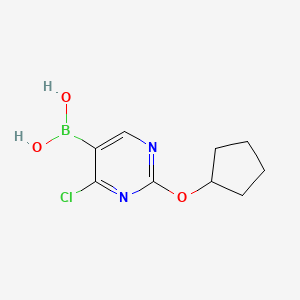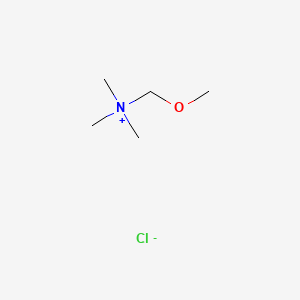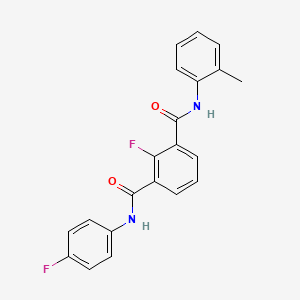![molecular formula C24H12ClFN2O3S B14082114 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chromeno[2,3-c]pyrrole and benzothiazole rings, followed by their functionalization and coupling.
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 4-chlorophenylamine, 2-hydroxybenzaldehyde
- Reaction conditions: Acidic or basic catalysis, reflux conditions
- Product: Intermediate chromeno[2,3-c]pyrrole derivative
-
Step 2: Synthesis of Benzothiazole Core
- Starting materials: 2-aminothiophenol, 6-fluorobenzaldehyde
- Reaction conditions: Cyclization under acidic conditions
- Product: 6-fluoro-1,3-benzothiazole
-
Step 3: Coupling Reaction
- Starting materials: Intermediate chromeno[2,3-c]pyrrole derivative, 6-fluoro-1,3-benzothiazole
- Reaction conditions: Palladium-catalyzed cross-coupling, elevated temperatures
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, elevated temperatures
- Products: Oxidized derivatives with modified functional groups
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced derivatives with altered aromaticity
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvents, room temperature or reflux
- Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane, toluene
Catalysts: Palladium, platinum, acid or base catalysts
Scientific Research Applications
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for drug development
- Investigation of its biological activity against various diseases
-
Materials Science
- Exploration of its properties for use in organic electronics
- Potential application in the development of novel polymers
-
Biological Research
- Study of its interactions with biological macromolecules
- Use as a probe in biochemical assays
-
Industrial Applications
- Potential use in the synthesis of advanced materials
- Exploration of its properties for use in coatings and adhesives
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity
- Modulation of metabolic pathways
-
Interaction with Receptors
- Binding to cell surface or intracellular receptors
- Alteration of signal transduction pathways
-
DNA Intercalation
- Insertion between DNA base pairs
- Disruption of DNA replication and transcription
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-2-(1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Lacks the fluorine substituent
- Different biological and chemical properties
-
This compound
- Similar structure but with different substituents
- Varying reactivity and applications
-
This compound
- Different aromatic ring systems
- Unique chemical and physical properties
Properties
Molecular Formula |
C24H12ClFN2O3S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12ClFN2O3S/c25-13-7-5-12(6-8-13)20-19-21(29)15-3-1-2-4-17(15)31-22(19)23(30)28(20)24-27-16-10-9-14(26)11-18(16)32-24/h1-11,20H |
InChI Key |
LOOXRJUIEURTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



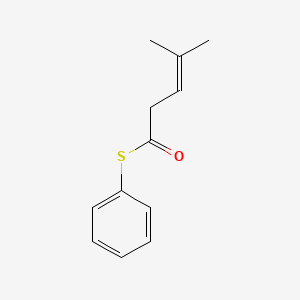
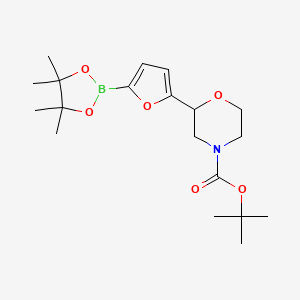
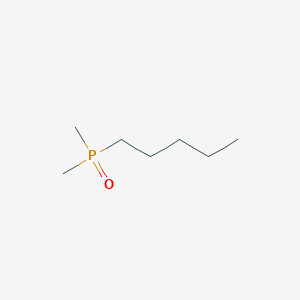
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
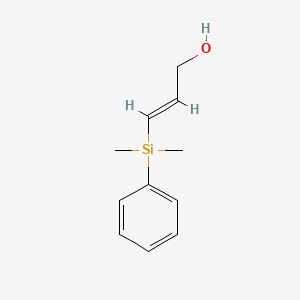
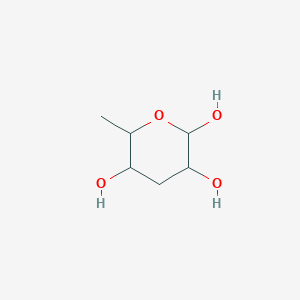


![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
